molecular formula C18H27NO6 B4001717 4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid

4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid

Cat. No.: B4001717
M. Wt: 353.4 g/mol
InChI Key: LTGTWGNLZYTVBR-UHFFFAOYSA-N
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Description

4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a phenoxy group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-butan-2-ylphenol with an appropriate ethylating agent to form the 2-(2-butan-2-ylphenoxy)ethyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The oxalic acid moiety can chelate metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2,6-Diisopropylphenoxy)ethyl]morpholine: Similar in structure but with different substituents on the phenoxy group.

    4-[2-(2-Methylphenoxy)ethyl]morpholine: Another analog with a methyl group instead of a butyl group.

    4-[2-(2-Ethylphenoxy)ethyl]morpholine: Contains an ethyl group on the phenoxy ring.

Uniqueness

4-[2-(2-Butan-2-ylphenoxy)ethyl]morpholine;oxalic acid is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-[2-(2-butan-2-ylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-3-14(2)15-6-4-5-7-16(15)19-13-10-17-8-11-18-12-9-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGTWGNLZYTVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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